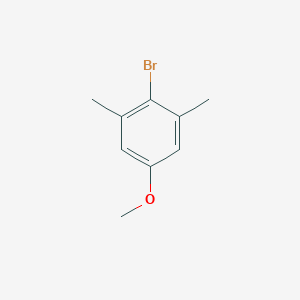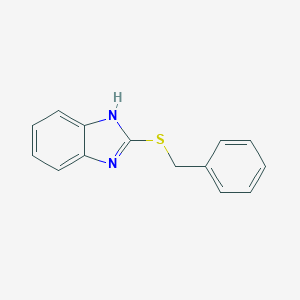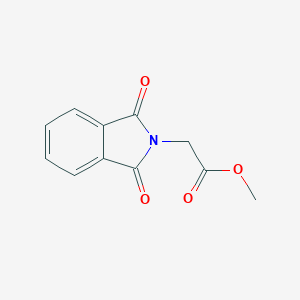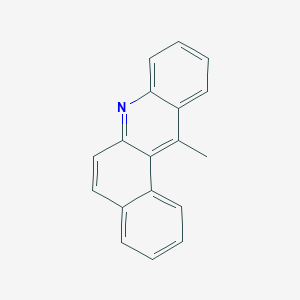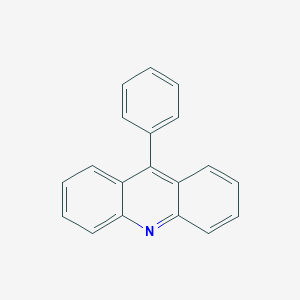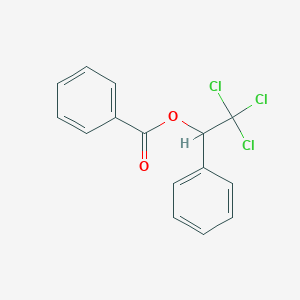
2,2,2-Trichloro-1-phenylethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-phenylethyl benzoate, also known as triclosan, is a widely used synthetic antimicrobial agent. It was first synthesized in the 1960s and has since been used in a variety of products, including soaps, toothpaste, and cosmetics. Triclosan has been the subject of much scientific research due to its potential health and environmental effects.
Mechanism Of Action
The mechanism of action of 2,2,2-Trichloro-1-phenylethyl benzoate involves the inhibition of bacterial fatty acid synthesis. Triclosan targets the enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in the final step of fatty acid synthesis. By inhibiting ENR, 2,2,2-Trichloro-1-phenylethyl benzoate prevents the synthesis of fatty acids, which are essential for bacterial cell membrane formation and growth.
Biochemical And Physiological Effects
Triclosan has been shown to have a variety of biochemical and physiological effects. It has been found to disrupt the endocrine system by interfering with hormone signaling pathways. Triclosan has also been shown to have cytotoxic effects on human cells and to induce oxidative stress. In addition, 2,2,2-Trichloro-1-phenylethyl benzoate has been found to accumulate in the environment and has been detected in human breast milk, urine, and blood.
Advantages And Limitations For Lab Experiments
Triclosan has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Triclosan is also highly effective at inhibiting bacterial growth, making it a useful tool for studying the effects of antimicrobial agents on microbial communities. However, 2,2,2-Trichloro-1-phenylethyl benzoate has some limitations for lab experiments. It has been shown to have cytotoxic effects on human cells, which may limit its use in certain experiments. In addition, 2,2,2-Trichloro-1-phenylethyl benzoate has been found to accumulate in the environment, which may limit its use in studies of environmental toxicity.
Future Directions
There are several future directions for research on 2,2,2-Trichloro-1-phenylethyl benzoate. One area of research is the development of alternative antimicrobial agents that do not have the potential health and environmental effects of 2,2,2-Trichloro-1-phenylethyl benzoate. Another area of research is the study of the long-term effects of 2,2,2-Trichloro-1-phenylethyl benzoate exposure on human health and the environment. Finally, research is needed to better understand the mechanisms of action of 2,2,2-Trichloro-1-phenylethyl benzoate and its effects on microbial communities.
Synthesis Methods
Triclosan is synthesized by the reaction of 2,4,4-trichloro-2-hydroxydiphenyl ether with ethyl chloroformate in the presence of a base. The resulting product is then treated with benzoic acid to form 2,2,2-trichloro-1-phenylethyl benzoate.
Scientific Research Applications
Triclosan has been used extensively in scientific research due to its antimicrobial properties. It has been studied for its ability to inhibit the growth of bacteria, fungi, and viruses. Triclosan has also been used as a tool to study the effects of antimicrobial agents on microbial communities.
properties
CAS RN |
31644-71-0 |
|---|---|
Product Name |
2,2,2-Trichloro-1-phenylethyl benzoate |
Molecular Formula |
C15H11Cl3O2 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-phenylethyl) benzoate |
InChI |
InChI=1S/C15H11Cl3O2/c16-15(17,18)13(11-7-3-1-4-8-11)20-14(19)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
CDFHHEIBQKAUJL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2 |
Other CAS RN |
31644-71-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



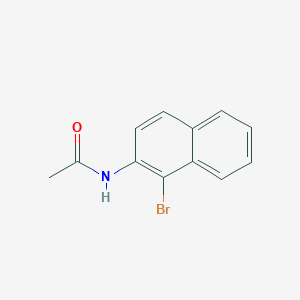
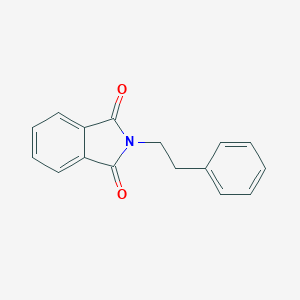
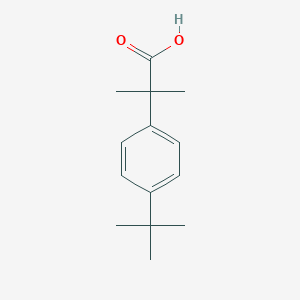
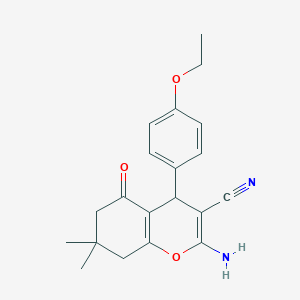
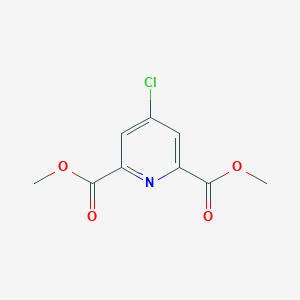
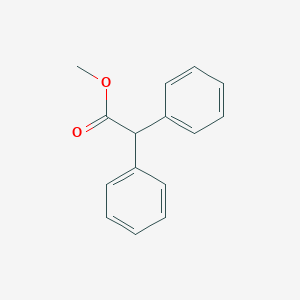
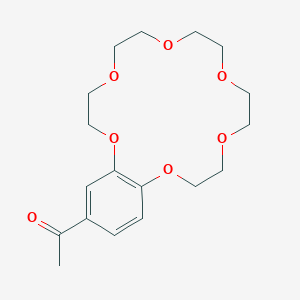
![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)

